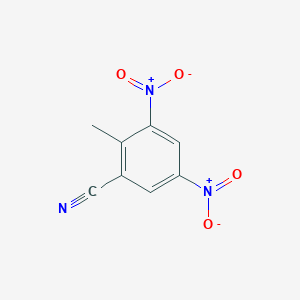

2-Methyl-3,5-dinitrobenzonitrile

Description

Properties

IUPAC Name |

2-methyl-3,5-dinitrobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5N3O4/c1-5-6(4-9)2-7(10(12)13)3-8(5)11(14)15/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJPAWDYXHVKZRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50629765 | |

| Record name | 2-Methyl-3,5-dinitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50629765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

948-31-2 | |

| Record name | 2-Methyl-3,5-dinitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50629765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 2-Methyl-3,5-dinitrobenzonitrile: Synthesis, Characterization, and Potential Applications

This in-depth technical guide provides a comprehensive overview of 2-Methyl-3,5-dinitrobenzonitrile, a compound of interest for researchers and professionals in drug development and materials science. Due to the limited direct literature on this specific benzonitrile, this guide focuses on a robust and scientifically grounded approach, detailing the synthesis and characterization of its immediate and well-documented precursor, 2-Methyl-3,5-dinitrobenzoic acid. Furthermore, a proposed synthetic route to the target benzonitrile is presented, offering a practical workflow for its preparation.

The Strategic Precursor: 2-Methyl-3,5-dinitrobenzoic Acid

A thorough understanding of 2-Methyl-3,5-dinitrobenzonitrile begins with its logical precursor, 2-Methyl-3,5-dinitrobenzoic acid. This compound is well-characterized in the scientific literature and serves as a readily accessible starting material.

IUPAC Name and Structure

-

IUPAC Name: 2-Methyl-3,5-dinitrobenzoic acid

-

Synonyms: 3,5-Dinitro-2-toluic acid, 3,5-Dinitro-o-toluic acid[1]

-

CAS Number: 28169-46-2[2]

-

Molecular Formula: C₈H₆N₂O₆[2]

-

Molecular Weight: 226.14 g/mol [2]

Structure:

Caption: Chemical structure of 2-Methyl-3,5-dinitrobenzoic acid.

Physicochemical Properties

The following table summarizes the key physicochemical properties of 2-Methyl-3,5-dinitrobenzoic acid.

| Property | Value | Source |

| Melting Point | 204-210 °C | [3] |

| Appearance | White to pale cream or pale yellow crystalline powder | [3] |

| Molecular Formula | C₈H₆N₂O₆ | [2] |

| Molecular Weight | 226.14 g/mol | [2] |

Synthesis of 2-Methyl-3,5-dinitrobenzoic Acid

The synthesis of 2-Methyl-3,5-dinitrobenzoic acid is achieved through the nitration of o-toluic acid.[4] This electrophilic aromatic substitution reaction is a cornerstone of aromatic chemistry, and the choice of reagents and conditions is critical for achieving a high yield.

Caption: Workflow for the synthesis of 2-Methyl-3,5-dinitrobenzoic acid.

Experimental Protocol:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve o-toluic acid (0.1 mol) in concentrated sulfuric acid (11.2 mol) and cool the mixture in an ice bath to 0°C.[4]

-

Slowly add fuming nitric acid (0.7 mol) dropwise to the stirred solution, maintaining the temperature below 10°C. The use of a strong acid like sulfuric acid protonates the nitric acid, generating the highly electrophilic nitronium ion (NO₂⁺), which is essential for the dinitration of the aromatic ring.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature overnight.[4]

-

Heat the mixture to 100°C and reflux for 4 hours.[4]

-

Cool the reaction to room temperature and carefully add a second portion of fuming nitric acid (0.69 mol).[4]

-

Resume refluxing for an additional 3 hours to ensure complete dinitration.[4]

-

After cooling, pour the reaction mixture onto crushed ice. This will precipitate the solid product.

-

Collect the precipitate by vacuum filtration and wash thoroughly with cold distilled water to remove any residual acid.[4]

-

The crude product can be recrystallized from a methanol/water mixture to yield pure 2-Methyl-3,5-dinitrobenzoic acid as yellow needles.[4]

Proposed Synthesis of 2-Methyl-3,5-dinitrobenzonitrile

With a reliable method for obtaining the precursor, the next logical step is its conversion to the target molecule, 2-Methyl-3,5-dinitrobenzonitrile. The conversion of a carboxylic acid to a nitrile is a common transformation in organic synthesis, and several methods are available.[5][6]

General Considerations for Carboxylic Acid to Nitrile Conversion

The direct conversion of carboxylic acids to nitriles often involves harsh conditions, such as high temperatures, which may not be suitable for all substrates.[6] A common and milder two-step approach involves the conversion of the carboxylic acid to a primary amide, followed by dehydration to the nitrile.

Caption: Proposed synthetic pathway to 2-Methyl-3,5-dinitrobenzonitrile.

Proposed Experimental Protocol

This proposed protocol is based on established methods for the conversion of benzoic acids to benzonitriles.

Step 1: Synthesis of 2-Methyl-3,5-dinitrobenzoyl chloride

-

In a fume hood, suspend 2-Methyl-3,5-dinitrobenzoic acid (1 eq.) in an excess of thionyl chloride (SOCl₂).

-

Add a catalytic amount of N,N-dimethylformamide (DMF).

-

Gently reflux the mixture until the evolution of gas (SO₂ and HCl) ceases and the solid has dissolved.

-

Remove the excess thionyl chloride under reduced pressure to obtain the crude acid chloride.

Step 2: Synthesis of 2-Methyl-3,5-dinitrobenzamide

-

Dissolve the crude 2-Methyl-3,5-dinitrobenzoyl chloride in a suitable anhydrous solvent (e.g., dichloromethane or tetrahydrofuran).

-

Cool the solution in an ice bath and bubble anhydrous ammonia gas through it, or add a concentrated aqueous solution of ammonium hydroxide dropwise with vigorous stirring.

-

The amide will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry.

Step 3: Dehydration to 2-Methyl-3,5-dinitrobenzonitrile

-

In a dry flask, combine the 2-Methyl-3,5-dinitrobenzamide with a dehydrating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

-

Gently heat the mixture. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, carefully pour the mixture onto ice and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-Methyl-3,5-dinitrobenzonitrile.

-

The product can be further purified by column chromatography or recrystallization.

Hypothetical Structural Characterization

For researchers who undertake the synthesis of 2-Methyl-3,5-dinitrobenzonitrile, the following spectroscopic data would be anticipated for structural confirmation.

| Spectroscopic Technique | Expected Features |

| ¹H NMR | - A singlet for the methyl protons (CH₃).- Two aromatic protons appearing as doublets or singlets in the downfield region. |

| ¹³C NMR | - A signal for the methyl carbon (CH₃).- A signal for the nitrile carbon (C≡N).- Six distinct signals for the aromatic carbons, with those attached to the nitro groups being significantly downfield. |

| IR Spectroscopy | - A sharp, strong absorption band around 2230 cm⁻¹ characteristic of the nitrile (C≡N) stretch.- Strong absorption bands around 1550 cm⁻¹ and 1350 cm⁻¹ corresponding to the asymmetric and symmetric stretching of the nitro groups (NO₂). |

| Mass Spectrometry | - A molecular ion peak corresponding to the molecular weight of 2-Methyl-3,5-dinitrobenzonitrile (C₈H₅N₃O₄). |

Potential Applications and Future Directions

While specific applications for 2-Methyl-3,5-dinitrobenzonitrile are not yet established, its structure suggests several areas of potential interest for drug development and materials science:

-

Intermediate for Heterocyclic Synthesis: The nitrile group is a versatile functional group that can be converted into various nitrogen-containing heterocycles, which are prevalent in many pharmaceutical compounds.

-

Bioactivity: The presence of dinitro-aromatic moieties in other molecules has been associated with a range of biological activities.[7]

-

Energetic Materials: Dinitro-aromatic compounds are often explored for their energetic properties.

-

Precursor for Novel Ligands: The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing a handle for further functionalization in the design of novel ligands for metal complexes.

Future research should focus on the successful synthesis and isolation of 2-Methyl-3,5-dinitrobenzonitrile, followed by a thorough evaluation of its physicochemical properties and biological activity.

Safety Considerations

Dinitro-aromatic compounds should be handled with care as they can be toxic and potentially explosive under certain conditions. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood.

References

-

Tahir, M. N., Rauf Raza, A., Saddiqa, A., Danish, M., & Saleem, I. (2009). 2-Methyl-3,5-dinitrobenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2819. [Link]

-

Tahir, M. N., Rauf Raza, A., Saddiqa, A., Danish, M., & Saleem, I. (2009). 2-Methyl-3,5-dinitrobenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 11), o2819. [Link]

-

PubChem. (n.d.). 3,5-Dinitrobenzonitrile. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). Synthesis of benzonitriles from substituted benzoic acid.

-

Kashimura, H., et al. (2021). Direct cyanation reaction from benzoic acid to benzonitrile by paired electrosynthesis in liquid ammonia. RSC Advances, 11(34), 20958-20963. [Link]

-

Organic Chemistry Portal. (2022, August 13). Preparation of Benzonitriles, Part 5: From Other Benzoic Acid Derivatives [Video]. YouTube. [Link]

-

Kashimura, H., et al. (2021). Direct cyanation reaction from benzoic acid to benzonitrile by paired electrosynthesis in liquid ammonia. ResearchGate. [Link]

-

Filo. (2024). Write reaction showing conversion of Benzonitrile into benzoic acid. Retrieved from [Link]

Sources

- 1. biosynth.com [biosynth.com]

- 2. chemscene.com [chemscene.com]

- 3. A14555.36 [thermofisher.com]

- 4. 2-Methyl-3,5-dinitrobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Direct cyanation reaction from benzoic acid to benzonitrile by paired electrosynthesis in liquid ammonia - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. youtube.com [youtube.com]

- 7. researchgate.net [researchgate.net]

Navigating the Unknown: A Technical Guide to the Solubility of 2-Methyl-3,5-dinitrobenzonitrile in Organic Solvents

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 2-Methyl-3,5-dinitrobenzonitrile, a compound for which publicly available experimental solubility data is scarce. Recognizing this data gap, this document provides a comprehensive framework for researchers to approach the determination of its solubility in various organic solvents. Eschewing a simple data sheet, this guide details the theoretical underpinnings of solubility prediction, outlines robust experimental protocols for solubility determination, and describes the necessary analytical techniques for quantification. By emphasizing the causality behind experimental choices, this paper serves as a practical workflow for characterizing the solubility profile of novel or sparsely documented compounds, thereby empowering researchers in drug development and chemical synthesis to make informed decisions.

Introduction: The Challenge of Undocumented Solubility

2-Methyl-3,5-dinitrobenzonitrile, a substituted aromatic nitrile, presents a solubility characterization challenge due to the limited availability of empirical data in scientific literature and chemical databases. The solubility of an active pharmaceutical ingredient (API) or a synthetic intermediate is a critical physicochemical property that influences its bioavailability, processability, and formulation. In the absence of established data, a systematic approach combining theoretical prediction with empirical determination is essential.

This guide is structured to lead the researcher through a logical workflow, from initial solubility estimations based on molecular structure to the design and execution of definitive experimental studies.

Theoretical Framework: Predicting Solubility

Before embarking on laboratory-based measurements, a theoretical assessment of 2-Methyl-3,5-dinitrobenzonitrile's solubility can provide valuable insights and guide solvent selection. The principle of "like dissolves like" serves as a foundational concept, suggesting that this polar molecule will exhibit greater solubility in polar solvents. However, a more nuanced understanding can be gained through an analysis of its structural analogues and the application of predictive models.

Insights from Structural Analogues

The solubility behavior of structurally related compounds can offer valuable clues. While direct data for 2-Methyl-3,5-dinitrobenzonitrile is lacking, information on analogous compounds such as 3,5-Dinitrobenzonitrile (CAS 4110-35-4) and 2-Methyl-3,5-dinitrobenzoic acid (CAS 28169-46-2) is available.

-

3,5-Dinitrobenzonitrile: This close analogue, lacking only the methyl group, is a solid with a calculated molecular weight of 193.12 g/mol [1]. Its dinitro-aromatic structure suggests significant polarity.

-

2-Methyl-3,5-dinitrobenzoic acid: This compound, with a carboxylic acid group instead of a nitrile, is reported to be soluble in organic solvents like acetone, benzene, and ether, with limited solubility in water[2]. Recrystallization is often performed from a methanol/water mixture, indicating solubility in polar protic solvents[3].

From these analogues, we can hypothesize that 2-Methyl-3,5-dinitrobenzonitrile is likely to be soluble in polar aprotic and polar protic solvents and less soluble in nonpolar solvents. The nitrile group, while polar, is less capable of hydrogen bonding than a carboxylic acid group, which will influence its solubility profile.

Computational Prediction of Solubility

In the absence of experimental data, computational models can provide quantitative estimates of solubility. These methods range from group contribution models to more complex thermodynamic calculations.

-

Group Contribution Methods: These models estimate solubility based on the summation of contributions from the molecule's functional groups.

-

Thermodynamic Models: Approaches like the van't Hoff equation can be used to predict how solubility changes with temperature, a critical factor in processes like crystallization[4].

It is important to treat these predictions as estimates that require experimental validation.

Experimental Determination of Solubility: A Practical Workflow

A robust experimental plan is crucial for accurately determining the solubility of 2-Methyl-3,5-dinitrobenzonitrile. The following workflow provides a systematic approach.

Caption: Experimental workflow for solubility determination.

Materials and Reagents

-

2-Methyl-3,5-dinitrobenzonitrile: The purity of the compound should be confirmed using appropriate analytical techniques (e.g., HPLC, NMR) as impurities can significantly affect solubility measurements.

-

Organic Solvents: A range of solvents with varying polarities should be selected. A suggested list is provided in the table below. All solvents should be of high purity (e.g., HPLC grade).

Proposed Solvents for Screening

| Solvent Class | Example Solvents | Rationale |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | Expected to be good solvents due to the polar nature of the solute. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Hydrogen bonding capability may enhance solubility. |

| Nonpolar | Hexane, Toluene | Expected to be poor solvents, serving as a baseline. |

| Intermediate Polarity | Dichloromethane, Ethyl Acetate | To investigate the effect of moderate polarity. |

Experimental Protocol: Isothermal Shake-Flask Method

The isothermal shake-flask method is a reliable technique for determining equilibrium solubility.

-

Preparation: Add an excess amount of 2-Methyl-3,5-dinitrobenzonitrile to a series of vials, each containing a known volume of a selected organic solvent.

-

Equilibration: Seal the vials and place them in a constant temperature shaker bath. Agitate the samples for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Preparation: After equilibration, allow the vials to stand undisturbed for a period to allow undissolved solid to settle.

-

Filtration: Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter (e.g., 0.22 µm PTFE) to remove any suspended particles.

-

Dilution: Dilute the filtered aliquot with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated analytical method to determine the concentration of the dissolved solute.

Analytical Quantification

Accurate quantification of the dissolved 2-Methyl-3,5-dinitrobenzonitrile is paramount. High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable method due to the presence of a chromophore in the molecule.

HPLC Method Development

A reverse-phase HPLC method would be appropriate.

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).

-

Detection: UV detection at a wavelength corresponding to the absorbance maximum of 2-Methyl-3,5-dinitrobenzonitrile.

-

Calibration: Prepare a series of standard solutions of known concentrations to generate a calibration curve.

Gas chromatography-mass spectrometry (GC-MS) could also be employed, particularly for its high sensitivity and specificity.

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and concise format.

Table 1: Hypothetical Solubility Data for 2-Methyl-3,5-dinitrobenzonitrile at 25°C

| Solvent | Solubility ( g/100 mL) | Molar Solubility (mol/L) |

| Acetone | [Experimental Value] | [Calculated Value] |

| Acetonitrile | [Experimental Value] | [Calculated Value] |

| Methanol | [Experimental Value] | [Calculated Value] |

| Ethanol | [Experimental Value] | [Calculated Value] |

| Dichloromethane | [Experimental Value] | [Calculated Value] |

| Toluene | [Experimental Value] | [Calculated Value] |

| Hexane | [Experimental Value] | [Calculated Value] |

The relationship between solvent properties (e.g., polarity index, dielectric constant) and the measured solubility should be analyzed to understand the dissolution mechanism.

Caption: Factors influencing the solubility of 2-Methyl-3,5-dinitrobenzonitrile.

Conclusion

References

-

PubChem. 3,5-Dinitrobenzonitrile. National Center for Biotechnology Information. [Link]

-

Tahir, M. N., et al. (2009). 2-Methyl-3,5-dinitrobenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2819. [Link]

-

Tahir, M. N., et al. (2009). 2-Methyl-3,5-dinitrobenzoic acid. Acta Crystallographica Section E, E65, o2819. [Link]

-

Fisher Scientific. 2-Methyl-3,5-dinitrobenzoic acid, 97+%. [Link]

-

PrepChem. Synthesis of methyl 3,5-dinitrobenzoate. [Link]

-

Defense Technical Information Center. (2015). Solubility Report of 1-Methyl-3,5-dinitro-1H-1,2,4-triazole. [Link]

- van't Hoff, J. H. (1884). Etudes de dynamique chimique. F. Muller & Co.

Sources

The Formation of 2-Methyl-3,5-dinitrobenzonitrile: A Mechanistic and Methodological Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive exploration of the formation mechanism of 2-Methyl-3,5-dinitrobenzonitrile. As a vital intermediate in various synthetic pathways, a thorough understanding of its synthesis is critical for researchers in medicinal chemistry and materials science. This document moves beyond a simple recitation of steps, delving into the underlying principles of electrophilic aromatic substitution that govern this specific transformation. We will examine the causal factors influencing regioselectivity and provide a detailed, validated protocol derived from analogous and well-documented procedures.

The Foundational Chemistry: Electrophilic Aromatic Nitration

The synthesis of 2-Methyl-3,5-dinitrobenzonitrile is a classic example of electrophilic aromatic substitution, a cornerstone of organic chemistry. The core of this reaction lies in the generation of a potent electrophile, the nitronium ion (NO₂⁺), which then attacks the electron-rich aromatic ring of the starting material, o-tolunitrile.

The nitronium ion is typically generated in situ through the reaction of concentrated nitric acid with a stronger acid, most commonly concentrated sulfuric acid.[1][2][3] The sulfuric acid protonates the nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion.

Generation of the Nitronium Ion: HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

Once formed, the nitronium ion is aggressively sought by the π-electron system of the aromatic ring, initiating the substitution reaction.

Strategic Synthesis: The Dinitration of o-Tolunitrile

The formation of 2-Methyl-3,5-dinitrobenzonitrile from o-tolunitrile is a two-step nitration process. The regiochemical outcome of each nitration step is dictated by the directing effects of the substituents already present on the benzene ring: the methyl (-CH₃) group and the nitrile (-CN) group.

-

The Methyl Group (-CH₃): An activating, ortho, para-directing group. It donates electron density to the ring through an inductive effect and hyperconjugation, making the ortho and para positions more nucleophilic and thus more susceptible to electrophilic attack.

-

The Nitrile Group (-CN): A deactivating, meta-directing group. It withdraws electron density from the ring through both inductive and resonance effects, making the ring less reactive towards electrophiles and directing incoming electrophiles to the meta position.

The First Nitration: A Tale of Competing Influences

In the initial nitration of o-tolunitrile, the activating ortho, para-directing methyl group and the deactivating meta-directing nitrile group exert competing influences on the regioselectivity.

The methyl group at position 2 directs incoming electrophiles to positions 3, 4, and 6. The nitrile group at position 1 directs to position 3 and 5. The position that is activated by the methyl group and also a meta position to the nitrile group is position 3. Therefore, the first nitration is expected to predominantly yield 2-Methyl-3-nitrobenzonitrile . Steric hindrance from the adjacent methyl group might slightly disfavor substitution at position 3 compared to position 5, but the electronic activation by the methyl group at the ortho position is a powerful directing force.

The Second Nitration: Converging Directing Effects

The introduction of the first nitro group further deactivates the ring, making the second nitration more challenging and requiring more forcing conditions, such as higher temperatures or the use of fuming nitric acid.[4] In 2-Methyl-3-nitrobenzonitrile, we now have three directing groups to consider:

-

-CH₃ (at C2): ortho, para-director (directs to C4, C6)

-

-CN (at C1): meta-director (directs to C3, C5)

-

-NO₂ (at C3): meta-director (directs to C1, C5)

The directing effects now converge to strongly favor the introduction of the second nitro group at the C5 position . This position is meta to both the nitrile and the first nitro group, and while it is para to the methyl group, the deactivating effects of the two electron-withdrawing groups dominate, making the meta positions the least deactivated.

This guided substitution pattern is the reason for the specific formation of the 2-Methyl-3,5-dinitrobenzonitrile isomer.

Visualizing the Pathway

The following diagram illustrates the stepwise mechanism for the formation of 2-Methyl-3,5-dinitrobenzonitrile from o-tolunitrile.

Caption: Reaction pathway for the dinitration of o-tolunitrile.

Experimental Protocol: A Validated Approach

While a specific protocol for the synthesis of 2-Methyl-3,5-dinitrobenzonitrile from o-tolunitrile is not extensively reported, a reliable procedure can be adapted from the well-documented synthesis of the analogous compound, 2-Methyl-3,5-dinitrobenzoic acid.[5][6] The following protocol is presented as a robust starting point for laboratory synthesis.

Caution: This reaction involves the use of strong acids and nitrating agents, which are highly corrosive and can cause severe burns. The reaction is also exothermic and can lead to runaway reactions if not properly controlled. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, must be worn at all times. The reaction should be performed in a well-ventilated fume hood.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| o-Tolunitrile | 117.15 | 11.7 g | 0.1 |

| Concentrated H₂SO₄ (98%) | 98.08 | 110 g (60 mL) | 1.12 |

| Concentrated HNO₃ (70%) | 63.01 | 49 g (35 mL) | 0.78 |

Step-by-Step Procedure

-

Preparation of the Nitrating Mixture: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, carefully add the concentrated sulfuric acid. Cool the flask in an ice-water bath to 0-5 °C.

-

Slow Addition of Nitric Acid: While maintaining the temperature below 10 °C, slowly add the concentrated nitric acid dropwise to the sulfuric acid with vigorous stirring. This mixture is the nitrating agent.

-

Addition of o-Tolunitrile: Once the nitrating mixture is prepared and cooled, slowly add the o-tolunitrile dropwise to the flask. Ensure the temperature of the reaction mixture does not exceed 15 °C during the addition.

-

First Nitration Step: After the addition of o-tolunitrile is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.

-

Second Nitration Step: Gradually heat the reaction mixture to 80-90 °C and maintain this temperature for 2-3 hours to facilitate the second nitration. Monitor the reaction progress using a suitable technique like Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice with stirring.

-

Isolation of the Product: The solid product will precipitate out of the solution. Collect the precipitate by vacuum filtration and wash it thoroughly with cold water until the washings are neutral to litmus paper.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield pure 2-Methyl-3,5-dinitrobenzonitrile.

Conclusion

The formation of 2-Methyl-3,5-dinitrobenzonitrile is a predictable and controllable process governed by the fundamental principles of electrophilic aromatic substitution. The directing effects of the methyl and nitrile groups, while competing in the initial nitration, converge to selectively yield the desired 3,5-dinitro isomer in the second nitration step. The provided experimental protocol, adapted from established procedures for a closely related compound, offers a solid foundation for the successful synthesis of this important chemical intermediate. As with all chemical syntheses, careful attention to reaction conditions and safety precautions is paramount.

References

-

Tahir, M. N., et al. (2009). 2-Methyl-3,5-dinitrobenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2819. Retrieved from [Link]

- Google Patents. (n.d.). Preparation method of 3, 5-dinitrobenzoic acid.

-

ResearchGate. (n.d.). 2-Methyl-3,5-dinitrobenzoic acid. Retrieved from [Link]

- Google Patents. (n.d.). Nitration process.

- Google Patents. (n.d.). Process for nitration of aromatic compounds using a non-acid type nitration process.

-

MDPI. (2023). Synthesis, Characterization, and Properties of High-Energy Fillers Derived from Nitroisobutylglycerol. Retrieved from [Link]

-

University of Toronto. (n.d.). Nitration of Toluene (Electrophilic Aromatic Substitution). Retrieved from [Link]

-

ResearchGate. (2022). Green Method of Derivatization of Alcohols: Microwave Assisted Synthesis of 3,5-Dinitrobenzoates. Retrieved from [Link]

-

Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from [Link]

-

Wikipedia. (n.d.). Nitration. Retrieved from [Link]

-

PubChem. (n.d.). 3,5-Dinitrobenzonitrile. Retrieved from [Link]

-

ScienceDirect. (n.d.). Nitration and aromatic reactivity. Retrieved from [Link]

Sources

- 1. cerritos.edu [cerritos.edu]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Nitration - Wikipedia [en.wikipedia.org]

- 4. CN111253261A - Preparation method of 3, 5-dinitrobenzoic acid - Google Patents [patents.google.com]

- 5. 2-Methyl-3,5-dinitrobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: The Strategic Utility of 2-Methyl-3,5-dinitrobenzonitrile in the Synthesis of Novel Heterocyclic Scaffolds

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Unlocking the Potential of a Versatile Building Block

In the landscape of modern medicinal chemistry and drug discovery, the development of efficient and robust synthetic routes to novel heterocyclic compounds is of paramount importance. These scaffolds form the core of a vast array of pharmacologically active agents. 2-Methyl-3,5-dinitrobenzonitrile emerges as a highly valuable and versatile starting material in this context. Its unique electronic and steric properties, conferred by the presence of two electron-withdrawing nitro groups, an activating methyl group, and a reactive nitrile functionality, provide a powerful platform for the construction of a diverse range of heterocyclic systems.

The strategic placement of the nitro groups significantly activates the aromatic ring towards nucleophilic aromatic substitution (SNAr), while the nitrile group offers a gateway to various cyclization pathways. The ortho-methyl group introduces steric hindrance and electronic effects that can be exploited to control regioselectivity in these transformations. This guide provides an in-depth exploration of the synthetic utility of 2-Methyl-3,5-dinitrobenzonitrile, offering detailed protocols and mechanistic insights for the synthesis of key heterocyclic families with potential applications in drug development.

Core Principles: The Chemistry of 2-Methyl-3,5-dinitrobenzonitrile

The reactivity of 2-Methyl-3,5-dinitrobenzonitrile is dominated by two key features:

-

Nucleophilic Aromatic Substitution (SNAr): The strong electron-withdrawing nature of the two nitro groups renders the carbon atoms at positions 4 and 6 highly electrophilic and susceptible to attack by nucleophiles. This allows for the displacement of a nitro group or a suitably positioned leaving group, paving the way for the introduction of various functionalities and subsequent ring closure.

-

Nitrile Group Transformations: The cyano group is a versatile functional handle that can readily participate in addition reactions with nucleophiles. This reactivity is central to the formation of five-membered heterocyclic rings.

The interplay of these reactive sites allows for a modular and efficient approach to the synthesis of diverse heterocyclic scaffolds.

Synthesis of Key Heterocyclic Scaffolds

This section details the synthesis of several important classes of heterocyclic compounds from 2-Methyl-3,5-dinitrobenzonitrile.

Synthesis of 3-Amino-4-methyl-5-nitro-2,1-benzisoxazoles: Accessing a Privileged Scaffold

The reaction of 2-Methyl-3,5-dinitrobenzonitrile with hydroxylamine offers a direct route to 3-amino-2,1-benzisoxazoles, a scaffold present in numerous biologically active molecules.

Mechanistic Rationale: The reaction proceeds via an initial nucleophilic addition of hydroxylamine to the nitrile group, forming an amidoxime intermediate. Subsequent intramolecular nucleophilic aromatic substitution, where the oxime oxygen attacks the activated C6 position, leads to the displacement of the nitro group and the formation of the benzisoxazole ring. The methyl group at the 2-position sterically directs the cyclization to the C6 position.

Experimental Protocol: Synthesis of 3-Amino-6-methyl-7-nitro-2,1-benzisoxazole

Materials:

-

2-Methyl-3,5-dinitrobenzonitrile

-

Hydroxylamine hydrochloride

-

Potassium carbonate (K2CO3)

-

Ethanol (EtOH)

-

Water (H2O)

-

Ethyl acetate (EtOAc)

-

Brine

Procedure:

-

To a solution of 2-Methyl-3,5-dinitrobenzonitrile (1.0 eq) in ethanol (10 mL/g), add hydroxylamine hydrochloride (1.2 eq) and potassium carbonate (2.5 eq).

-

Heat the reaction mixture to reflux (approximately 78 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

-

To the residue, add water and extract the product with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 3-amino-6-methyl-7-nitro-2,1-benzisoxazole.

Quantitative Data (Representative):

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) |

| 3-Amino-6-methyl-7-nitro-2,1-benzisoxazole | C8H7N3O3 | 193.16 | 75-85 | 188-192 |

Reaction Mechanism: Formation of 3-Amino-2,1-benzisoxazole

Caption: Reaction pathway for the synthesis of 3-amino-2,1-benzisoxazole.

Synthesis of 3-Amino-4-methyl-5-nitroindazoles: A Gateway to Kinase Inhibitors

The reaction with hydrazine provides a straightforward entry into the indazole ring system, a core structure in many kinase inhibitors and other therapeutic agents.

Mechanistic Rationale: Similar to the reaction with hydroxylamine, the synthesis commences with the nucleophilic attack of hydrazine on the nitrile carbon. The resulting amidrazone intermediate then undergoes intramolecular SNAr, with the terminal nitrogen of the hydrazine moiety attacking the activated C6 position to displace the nitro group and forge the pyrazole ring of the indazole system.

Experimental Protocol: Synthesis of 3-Amino-4-methyl-5-nitro-1H-indazole

Materials:

-

2-Methyl-3,5-dinitrobenzonitrile

-

Hydrazine hydrate (N2H4·H2O)

-

Ethanol (EtOH)

-

Water (H2O)

-

Dichloromethane (DCM)

Procedure:

-

Dissolve 2-Methyl-3,5-dinitrobenzonitrile (1.0 eq) in ethanol (15 mL/g).

-

Add hydrazine hydrate (2.0 eq) dropwise to the solution at room temperature.

-

Heat the mixture to reflux for 4-6 hours, monitoring by TLC.

-

After cooling to ambient temperature, remove the solvent under reduced pressure.

-

Triturate the residue with water, filter the resulting solid, and wash with cold ethanol.

-

Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield pure 3-amino-4-methyl-5-nitro-1H-indazole.

Quantitative Data (Representative):

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) |

| 3-Amino-4-methyl-5-nitro-1H-indazole | C8H8N4O2 | 192.17 | 80-90 | 215-220 (dec.) |

Reaction Mechanism: Formation of 3-Aminoindazole

Caption: Synthetic route to 3-aminoindazoles.

Synthesis of 5-(2-Methyl-3,5-dinitrophenyl)-1,2,4-oxadiazoles and -thiadiazoles

The nitrile group can also be a precursor to five-membered heterocycles like oxadiazoles and thiadiazoles through reactions with hydroxylamine followed by acylation and cyclization, or with thiourea.

Mechanistic Rationale: This is a two-step process. First, 2-Methyl-3,5-dinitrobenzonitrile is converted to the corresponding N'-hydroxy-2-methyl-3,5-dinitrobenzimidamide (an amidoxime) by reaction with hydroxylamine. This intermediate is then acylated with an appropriate acyl chloride or anhydride, followed by a base- or heat-induced cyclodehydration to furnish the 1,2,4-oxadiazole ring.

Experimental Protocol: Synthesis of 3-Methyl-5-(2-methyl-3,5-dinitrophenyl)-1,2,4-oxadiazole

Step 1: Synthesis of N'-hydroxy-2-methyl-3,5-dinitrobenzimidamide

-

Follow the initial steps of the benzisoxazole synthesis, but use milder conditions (e.g., room temperature or gentle warming) to favor the formation of the amidoxime and minimize cyclization. Isolate the amidoxime intermediate.

Step 2: Acylation and Cyclization

-

Dissolve the isolated amidoxime (1.0 eq) in a suitable solvent like pyridine or dichloromethane with a base (e.g., triethylamine).

-

Cool the solution to 0 °C and add acetyl chloride (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir until the acylation is complete (monitored by TLC).

-

Heat the reaction mixture to reflux to induce cyclodehydration.

-

Work up the reaction by pouring it into water and extracting with an organic solvent.

-

Purify the product by column chromatography.

Quantitative Data (Representative):

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Overall Yield (%) | Melting Point (°C) |

| 3-Methyl-5-(2-methyl-3,5-dinitrophenyl)-1,2,4-oxadiazole | C10H8N4O5 | 264.19 | 60-70 | 145-150 |

Mechanistic Rationale: The reaction with thiourea provides a direct route to 3-amino-1,2,4-thiadiazoles. The reaction likely proceeds through the initial formation of an S-alkylisothiourea intermediate, which is not isolated, followed by intramolecular cyclization with the elimination of a suitable leaving group.

Experimental Protocol: Synthesis of 5-(2-Methyl-3,5-dinitrophenyl)-1,2,4-thiadiazol-3-amine

Materials:

-

2-Methyl-3,5-dinitrobenzonitrile

-

Thiourea

-

Sodium ethoxide (NaOEt)

-

Ethanol (EtOH)

Procedure:

-

To a solution of sodium ethoxide (1.1 eq) in ethanol, add thiourea (1.1 eq) and stir until dissolved.

-

Add 2-Methyl-3,5-dinitrobenzonitrile (1.0 eq) to the solution.

-

Heat the reaction mixture to reflux for 8-12 hours.

-

Monitor the reaction by TLC. Upon completion, cool the mixture and pour it into ice-water.

-

Acidify the solution with dilute HCl to precipitate the product.

-

Filter the solid, wash with water, and recrystallize from a suitable solvent.

Quantitative Data (Representative):

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) |

| 5-(2-Methyl-3,5-dinitrophenyl)-1,2,4-thiadiazol-3-amine | C9H7N5O4S | 281.25 | 55-65 | 230-235 |

Application Note: High-Purity 2-Methyl-3,5-dinitrobenzonitrile via Optimized Recrystallization

Abstract

Introduction

2-Methyl-3,5-dinitrobenzonitrile is a highly functionalized aromatic compound with potential applications as a key intermediate in the synthesis of pharmaceuticals and other specialty chemicals. As with many multi-step organic syntheses, the crude product often contains impurities that can hinder subsequent reactions or compromise the purity of the final active pharmaceutical ingredient (API). Recrystallization is a powerful and widely used technique for the purification of solid organic compounds, capable of yielding high-purity crystalline materials.

This document provides a comprehensive guide to the recrystallization of 2-Methyl-3,5-dinitrobenzonitrile. The protocol is designed to be a self-validating system, with clear explanations for each step to allow for adaptation and troubleshooting.

Health and Safety

While a specific Safety Data Sheet (SDS) for 2-Methyl-3,5-dinitrobenzonitrile is not widely available, dinitroaromatic compounds should be handled with caution. The safety data for analogous compounds, such as 3,5-Dinitrobenzonitrile and 2,6-Dinitrobenzonitrile, indicate potential hazards including toxicity if swallowed, skin irritation, and serious eye irritation[1][2].

Precautionary Measures:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid inhalation of dust and vapors.

-

In case of skin contact, wash thoroughly with soap and water.

-

In case of eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention.

-

Consult the SDS for all solvents used in this procedure.

Understanding the Chemistry: Rationale for Protocol Design

The successful recrystallization of a compound is critically dependent on the choice of solvent. An ideal solvent should exhibit high solubility for the target compound at elevated temperatures and low solubility at lower temperatures. This differential solubility allows for the dissolution of the compound and its impurities in a hot solution, followed by the selective crystallization of the target compound upon cooling, leaving the impurities in the mother liquor.

For 2-Methyl-3,5-dinitrobenzonitrile, a polar aprotic molecule, a polar protic solvent system is predicted to be effective. This is based on the successful recrystallization of the closely related compound, 2-Methyl-3,5-dinitrobenzoic acid, from a methanol/water mixture[3]. The nitrile group, while less polar than a carboxylic acid, still imparts significant polarity to the molecule.

Potential Impurities: The synthesis of 2-Methyl-3,5-dinitrobenzonitrile likely proceeds via the nitration of 2-methylbenzonitrile. This reaction can lead to the formation of several impurities, including:

-

Mononitrated isomers: 2-methyl-3-nitrobenzonitrile and 2-methyl-5-nitrobenzonitrile.

-

Other dinitro isomers: e.g., 2-methyl-3,4-dinitrobenzonitrile.

-

Unreacted starting material: 2-methylbenzonitrile.

The chosen recrystallization solvent system should ideally have good solubility for these impurities at room temperature to ensure they remain in the mother liquor during the crystallization of the desired product.

Materials and Methods

Reagents and Solvents

-

Crude 2-Methyl-3,5-dinitrobenzonitrile

-

Methanol (ACS grade or higher)

-

Deionized water

-

Ethanol (optional, for washing)

Equipment

-

Erlenmeyer flask

-

Hot plate with magnetic stirring capabilities

-

Magnetic stir bar

-

Condenser

-

Buchner funnel and flask

-

Vacuum source

-

Filter paper

-

Spatula

-

Melting point apparatus

Experimental Protocol: Recrystallization of 2-Methyl-3,5-dinitrobenzonitrile

This protocol is designed for the purification of approximately 5 grams of crude 2-Methyl-3,5-dinitrobenzonitrile. The solvent volumes may need to be adjusted based on the initial purity of the crude material.

Step 1: Solvent Selection and Dissolution

-

Place 5.0 g of crude 2-Methyl-3,5-dinitrobenzonitrile into a 250 mL Erlenmeyer flask equipped with a magnetic stir bar.

-

Add 50 mL of methanol to the flask.

-

Gently heat the mixture on a hot plate with constant stirring. Bring the solvent to a gentle boil.

-

If the solid does not completely dissolve, add more methanol in small increments (5-10 mL) until a clear solution is obtained. Avoid adding a large excess of solvent.

-

Once the solid is fully dissolved, slowly add deionized water dropwise to the hot solution until a faint, persistent cloudiness appears. This indicates that the solution is saturated.

-

Add a small amount of methanol (1-2 mL) to redissolve the precipitate and obtain a clear solution.

Step 2: Crystallization

-

Remove the flask from the hot plate and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, well-defined crystals, which are less likely to trap impurities.

-

Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield of the crystallized product.

Step 3: Isolation and Drying of Crystals

-

Set up a Buchner funnel with a piece of filter paper that fits snugly over the holes.

-

Wet the filter paper with a small amount of cold ethanol.

-

Quickly pour the cold crystalline slurry into the Buchner funnel and apply a vacuum to collect the crystals.

-

Wash the crystals with a small amount of ice-cold ethanol to remove any residual mother liquor containing impurities.

-

Continue to draw air through the crystals for 15-20 minutes to partially dry them.

-

Transfer the crystals to a watch glass and allow them to air dry completely in a fume hood. For faster drying, a vacuum oven at a low temperature (e.g., 40-50 °C) can be used.

Visualization of the Experimental Workflow

Figure 1: Workflow for the recrystallization of 2-Methyl-3,5-dinitrobenzonitrile.

Characterization and Purity Assessment

The purity of the recrystallized 2-Methyl-3,5-dinitrobenzonitrile should be assessed to confirm the effectiveness of the purification process.

| Parameter | Method | Expected Result |

| Appearance | Visual Inspection | Pale yellow to off-white crystalline solid. |

| Melting Point | Melting Point Apparatus | A sharp melting point range. The melting point of the related 2-Methyl-3,5-dinitrobenzoic acid is 203-207°C. A similar sharp range is expected for the purified nitrile. |

| Purity | HPLC or GC-MS | A single major peak corresponding to the desired product. |

Troubleshooting

-

Oiling Out: If the compound separates as an oil instead of crystals, it may be due to cooling the solution too quickly or using an inappropriate solvent. Reheat the solution to dissolve the oil and allow it to cool more slowly. If the problem persists, a different solvent system may be required.

-

Low Recovery: This can be caused by using too much solvent, incomplete crystallization, or loss of product during transfer. Ensure the minimum amount of hot solvent is used for dissolution and that the solution is thoroughly cooled.

-

Crystals Do Not Form: If no crystals appear after cooling, the solution may be too dilute. Gently heat the solution to evaporate some of the solvent and then allow it to cool again. Scratching the inside of the flask with a glass rod at the liquid level can also induce crystallization.

Conclusion

The protocol described in this application note provides a reliable method for the purification of 2-Methyl-3,5-dinitrobenzonitrile by recrystallization. By understanding the principles of solvent selection and the rationale behind each step, researchers can effectively remove impurities and obtain a high-purity product suitable for further synthetic applications. The provided workflow and troubleshooting guide will aid in the successful implementation of this essential purification technique.

References

-

PubChem. 3,5-Dinitrobenzonitrile. National Center for Biotechnology Information. [Link]

-

ResearchGate. The solubility of 3,5-dinitrobenzoic acid in seven solvents. [Link]

-

ResearchGate. 2-Methyl-3,5-dinitrobenzoic acid. [Link]

- Google Patents.

-

University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

-

National Center for Biotechnology Information. 2-Methyl-3,5-dinitrobenzoic acid. [Link]

-

Chemsrc. 3,5-Dinitrobenzonitrile. [Link]

- Google Patents.

-

Organic Syntheses. 3,5-dinitrobenzoic acid. [Link]

-

University of California, Los Angeles. Crystallization Solvents. [Link]

-

University of Colorado Boulder. Recrystallization. [Link]

-

Thermo Fisher Scientific. 2-Methyl-3,5-dinitrobenzoic acid, 98%. [Link]

Sources

Application Note & Protocol: Laboratory-Scale Synthesis of 2-Methyl-3,5-dinitrobenzonitrile

Abstract

This document provides a comprehensive guide for the laboratory-scale synthesis of 2-Methyl-3,5-dinitrobenzonitrile, a key intermediate in the development of various specialty chemicals and pharmacologically active molecules. The protocol details a robust method for the dinitration of 2-methylbenzonitrile using a mixed acid system of fuming nitric acid and concentrated sulfuric acid. Emphasis is placed on the mechanistic rationale behind the procedural steps, stringent safety protocols, and detailed analytical methods for the characterization of the final product. This guide is intended for researchers and professionals in organic synthesis and drug development, providing them with the necessary information to safely and efficiently produce this valuable compound.

Introduction and Scientific Rationale

2-Methyl-3,5-dinitrobenzonitrile is a versatile aromatic compound featuring two electron-withdrawing nitro groups and a nitrile functionality. This substitution pattern makes it a valuable precursor in nucleophilic aromatic substitution (SNAr) reactions, where the nitrile group can be further transformed, and the nitro groups can be reduced to amines, opening pathways to a wide array of heterocyclic compounds and other complex molecular architectures.[1][2] The strategic placement of the methyl group influences the electronic properties and steric environment of the molecule, making it a unique building block in medicinal chemistry and materials science.

The synthesis of 2-Methyl-3,5-dinitrobenzonitrile is achieved through the electrophilic aromatic substitution reaction of 2-methylbenzonitrile. The reaction employs a potent nitrating agent, the nitronium ion (NO₂⁺), which is generated in situ from the reaction of concentrated nitric acid and sulfuric acid.[3][4]

The directing effects of the substituents on the starting material, 2-methylbenzonitrile, are crucial for the successful synthesis of the desired isomer. The methyl group (-CH₃) is an activating, ortho, para-directing group, while the nitrile group (-CN) is a deactivating, meta-directing group. The positions meta to the nitrile group are C3 and C5, which are also ortho and para to the methyl group, respectively. This synergistic directing effect strongly favors the formation of the 2-methyl-3,5-dinitrobenzonitrile isomer.

Safety & Hazard Management

Nitration reactions, particularly those involving mixed acids, are highly energetic and present significant safety hazards if not handled with extreme caution.[5] A thorough risk assessment must be conducted before commencing any experimental work.

Potential Hazards:

-

Corrosive Chemicals: Concentrated sulfuric acid and fuming nitric acid are extremely corrosive and can cause severe burns upon contact with skin and eyes.[6][7] Inhalation of their vapors can lead to severe respiratory damage.[7][8]

-

Exothermic Reaction: The nitration reaction is highly exothermic, and a rapid increase in temperature can lead to a runaway reaction, potentially causing an explosion.[5]

-

Oxidizing Agent: Nitric acid is a strong oxidizing agent and can react violently with organic materials.[6][9]

-

Toxic Fumes: The reaction can produce toxic nitrogen oxide gases.[5][9]

Mandatory Safety Precautions:

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (butyl rubber or Viton), a flame-retardant lab coat, chemical splash goggles, and a face shield.[5][6][7]

-

Fume Hood: All operations must be performed in a certified chemical fume hood with excellent ventilation to prevent the inhalation of corrosive and toxic fumes.[5]

-

Emergency Equipment: An emergency eyewash station and safety shower must be readily accessible.[5] Have appropriate spill kits (e.g., sodium bicarbonate for acid neutralization) available.

-

Temperature Control: The reaction temperature must be strictly controlled using an ice bath. A thermometer should be used to monitor the internal temperature of the reaction mixture at all times.

-

Slow Addition: The nitrating agent must be added slowly and in small portions to maintain control over the reaction rate and temperature.

Experimental Protocol

This protocol is designed for the synthesis of 2-Methyl-3,5-dinitrobenzonitrile on a laboratory scale.

Reagents and Equipment

| Reagent/Equipment | Grade | Quantity | Supplier Example |

| 2-Methylbenzonitrile | 99% | 5.0 g (42.7 mmol) | Sigma-Aldrich |

| Concentrated Sulfuric Acid | 98% | 25 mL | Fisher Scientific |

| Fuming Nitric Acid | 90% | 10 mL | VWR |

| Deionized Water | - | 500 mL | - |

| Ice | - | As needed | - |

| Sodium Bicarbonate | Reagent Grade | As needed | - |

| Ethanol | 95% | 50 mL | - |

| 250 mL Three-Neck Round Bottom Flask | - | 1 | - |

| Magnetic Stirrer and Stir Bar | - | 1 | - |

| Thermometer | - | 1 | - |

| Dropping Funnel | - | 1 | - |

| Ice Bath | - | 1 | - |

| Buchner Funnel and Flask | - | 1 | - |

| Filter Paper | - | As needed | - |

Reaction Workflow Diagram

Caption: Experimental workflow for the synthesis of 2-Methyl-3,5-dinitrobenzonitrile.

Step-by-Step Procedure

-

Preparation of the Reaction Mixture:

-

Place a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel in an ice bath on a magnetic stirrer.

-

Carefully add 25 mL of concentrated sulfuric acid to the flask and allow it to cool to 0-5 °C.

-

With continuous stirring, slowly add 5.0 g (42.7 mmol) of 2-methylbenzonitrile to the cold sulfuric acid. Ensure the temperature remains below 10 °C during the addition.

-

-

Nitration:

-

Slowly add 10 mL of fuming nitric acid to the dropping funnel.

-

Add the fuming nitric acid dropwise to the stirred reaction mixture over a period of 30-45 minutes. It is critical to maintain the internal temperature of the reaction between 0 and 10 °C.

-

After the addition is complete, continue stirring the mixture in the ice bath for an additional hour.

-

Remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Continue stirring at room temperature for 2 hours.

-

-

Work-up and Isolation:

-

In a separate large beaker (1 L), prepare a slurry of approximately 200 g of crushed ice and 200 mL of cold deionized water.

-

Slowly and carefully pour the reaction mixture onto the ice-water slurry with vigorous stirring. This will precipitate the crude product.

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the filter cake with several portions of cold deionized water until the washings are neutral to pH paper.

-

To remove any residual acid, wash the solid with a cold, dilute solution of sodium bicarbonate, followed by another wash with cold deionized water.

-

Press the solid as dry as possible on the filter paper and then air-dry or dry in a desiccator.

-

-

Purification:

-

The crude product can be purified by recrystallization from 95% ethanol.

-

Dissolve the crude solid in a minimum amount of hot ethanol.

-

Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry thoroughly.

-

Product Characterization

The identity and purity of the synthesized 2-Methyl-3,5-dinitrobenzonitrile should be confirmed using standard analytical techniques.

Expected Physical Properties

| Property | Expected Value |

| Molecular Formula | C₈H₅N₃O₄ |

| Molecular Weight | 207.14 g/mol |

| Appearance | Pale yellow crystalline solid |

| Melting Point | To be determined experimentally |

| Solubility | Soluble in hot ethanol, acetone, and DMSO |

Spectroscopic Data (Reference: 3,5-Dinitrobenzonitrile)

As a reference for expected spectral features, data for the closely related 3,5-dinitrobenzonitrile (CAS 4110-35-4) is provided below.[10] The synthesized 2-methyl derivative will show additional signals corresponding to the methyl group.

-

¹H NMR (in DMSO-d₆): The spectrum of 2-Methyl-3,5-dinitrobenzonitrile is expected to show a singlet for the methyl protons and two singlets in the aromatic region for the two aromatic protons.

-

¹³C NMR (in DMSO-d₆): The spectrum should show signals for the methyl carbon, the nitrile carbon, and the aromatic carbons, with the carbons attached to the nitro groups being significantly downfield.

-

IR (ATR): Expected characteristic peaks include:

-

~3100 cm⁻¹ (aromatic C-H stretch)

-

~2230 cm⁻¹ (C≡N stretch)

-

~1540 and ~1350 cm⁻¹ (asymmetric and symmetric NO₂ stretches)

-

-

Mass Spectrometry (EI): The mass spectrum should show a molecular ion peak (M⁺) at m/z = 207.

Mechanistic Discussion

The synthesis proceeds via an electrophilic aromatic substitution mechanism.

Generation of the Electrophile

Sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺).

Caption: Generation of the nitronium ion electrophile.

Electrophilic Attack and Dinitration

The π-system of the 2-methylbenzonitrile ring acts as a nucleophile, attacking the nitronium ion. The directing effects of the methyl and nitrile groups favor substitution at the C3 and C5 positions. A resonance-stabilized carbocation (sigma complex) is formed, which then loses a proton to restore aromaticity. This process occurs twice to yield the dinitrated product.

Conclusion

The protocol described provides a reliable method for the synthesis of 2-Methyl-3,5-dinitrobenzonitrile. By adhering to the detailed procedural steps and rigorous safety precautions, researchers can effectively produce this important chemical intermediate for further applications in drug discovery and materials science. The characterization methods outlined will ensure the identity and purity of the final compound.

References

-

Organic Syntheses. (1942). 3,5-Dinitrobenzoic Acid. Org. Synth., 22, 48. [Link]

-

VelocityEHS. (2015). Nitric Acid Safety Tips & Health Hazards. [Link]

-

GOV.UK. (n.d.). Nitric acid: incident management. [Link]

- Patil, P. S. (2018). Synthesis of (E)-N'-(2-hydroxy-3,5-dinitrobenzylidene)-2-cyanoacetohydrazide derivatives as effective antimicrobial agents. Frontiers in Drug, Chemistry and Clinical Research, 1(2), 2-3.

-

University of California, Riverside Environmental Health & Safety. (n.d.). Nitric Acid Safety. [Link]

-

American Chemical Society. (2024). Nitration reaction safety. [Link]

-

Tahir, M. N., et al. (2009). 2-Methyl-3,5-dinitrobenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2819. [Link]

-

PrepChem. (n.d.). Synthesis of methyl 3,5-dinitrobenzoate. [Link]

-

PubChem. (n.d.). 3,5-Dinitrobenzonitrile. National Center for Biotechnology Information. [Link]

- Google Patents. (2020). Preparation method of 3, 5-dinitrobenzoic acid. CN111253261A.

-

Tahir, M. N., et al. (2009). 2-Methyl-3,5-dinitrobenzoic acid. Acta Crystallographica Section E: Crystallographic Communications, 65(Pt 11), o2819. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 3,5-Dinitrobenzonitrile: Synthesis, Applications, and Properties of a Key Pharmaceutical Intermediate. [Link]

-

East Harbour Group. (2022). Safety Data Sheet: MIXED NITRATING ACID (greater than 50% HNO3). [https://www.easth Harbour.co.nz/wp-content/uploads/2023/04/Mixed-Nitrating-Acid.pdf]([Link] Harbour.co.nz/wp-content/uploads/2023/04/Mixed-Nitrating-Acid.pdf)

-

PubChem. (n.d.). 2-Methylbenzonitrile. National Center for Biotechnology Information. [Link]

-

The Organic Chemistry Tutor. (2018). Nitration of Benzene Mechanism - Electrophilic Aromatic Substitution Reactions. YouTube. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 3,5-Dinitrobenzonitrile in Modern Pharmaceutical Synthesis. [Link]

-

LookChem. (n.d.). 2,4-Dinitrobenzonitrile. [Link]

-

LibreTexts Chemistry. (n.d.). An Electrophilic Aromatic Substitution: The nitration of methyl benzoate. [Link]

-

Chemguide. (n.d.). The nitration of benzene. [Link]

-

Journal of Chemical Education. (2023). Spectroscopy Data for Undergraduate Teaching. [Link]

-

Professor Dave Explains. (2024). Nitration of Methyl Benzoate. YouTube. [Link]

-

PubChem. (n.d.). 2,4-Dinitrobenzonitrile. National Center for Biotechnology Information. [Link]

-

ResearchGate. (2019). Dinitropyridines: Synthesis and Reactions. [Link]

-

Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. [Link]

-

Vapourtec. (n.d.). Nitration Reactions | Continuous Flow Processing. [Link]

-

PubChem. (n.d.). Methyl 3,5-dinitrobenzoate. National Center for Biotechnology Information. [Link]

-

The Organic Chemistry Tutor. (2018). Synthesis and Reactions of Arenediazonium Ions. YouTube. [Link]

-

Cheméo. (n.d.). Chemical Properties of Benzonitrile, 2-methyl- (CAS 529-19-1). [Link]

-

Veeprho. (n.d.). 2-Methylbenzonitrile | CAS 529-19-1. [Link]

-

ChemBK. (2024). 2-Methylbenzonitrile. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. youtube.com [youtube.com]

- 6. ehs.com [ehs.com]

- 7. ehs.washington.edu [ehs.washington.edu]

- 8. eastharbourgroup.com [eastharbourgroup.com]

- 9. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 10. 3,5-Dinitrobenzonitrile | C7H3N3O4 | CID 20062 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: A Detailed Protocol for the Nitration of 2-Methylbenzonitrile

Abstract: This application note provides a comprehensive guide for the electrophilic aromatic nitration of 2-methylbenzonitrile (o-tolunitrile). It delves into the underlying reaction mechanism, the principles of regioselectivity governed by the substituent groups, and a detailed, field-proven experimental protocol. This document is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis, offering insights into reaction control, product isolation, and safety considerations.

Introduction and Scientific Context

Nitrated derivatives of 2-methylbenzonitrile are valuable intermediates in the synthesis of a wide range of organic compounds, including pharmaceuticals, agrochemicals, and dyes. The introduction of a nitro group (–NO₂) onto the aromatic ring provides a versatile chemical handle for further functionalization, such as reduction to an amino group, which is a common precursor for many bioactive molecules.

The reaction proceeds via an electrophilic aromatic substitution (EAS) mechanism, a fundamental process in organic chemistry.[1] The successful synthesis and isolation of the desired product isomers depend critically on understanding the directing effects of the substituents already present on the benzene ring and on precise control of the reaction conditions.

Mechanism and Regioselectivity: The "Why" Behind the Reaction

The nitration of an aromatic ring is a classic example of electrophilic aromatic substitution. The process is initiated by the generation of a potent electrophile, the nitronium ion (NO₂⁺), from a mixture of concentrated nitric acid and sulfuric acid.[2]

Step 1: Generation of the Electrophile (Nitronium Ion)

Concentrated sulfuric acid, being a stronger acid than nitric acid, protonates the nitric acid. This is followed by the loss of a water molecule to form the highly reactive, linear nitronium ion.[2]

HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

Step 2: Electrophilic Attack and Regioselectivity

The electron-rich π-system of the 2-methylbenzonitrile ring attacks the nitronium ion. The position of this attack is not random; it is dictated by the electronic properties of the methyl (–CH₃) and cyano (–CN) groups already on the ring.[3]

-

Methyl Group (–CH₃): This is an electron-donating group (EDG) through inductive effects and hyperconjugation.[4] It activates the ring, making it more nucleophilic, and directs incoming electrophiles to the ortho and para positions (positions 3, 5, and 6 relative to the methyl group).

-

Cyano Group (–CN): This is a strong electron-withdrawing group (EWG) through both inductive and resonance effects. It deactivates the ring and directs incoming electrophiles to the meta position (positions 3 and 5 relative to the cyano group).[5][6]

Predicting the Outcome:

In 2-methylbenzonitrile, these directing effects are in partial agreement.

-

The methyl group directs to positions 3, 5, and 6.

-

The cyano group directs to positions 3 and 5.

Both groups direct the incoming nitro group to positions 3 and 5 . Position 6 is activated by the methyl group but not directed by the cyano group. Position 4 is deactivated by both. Therefore, the primary products expected are 2-methyl-3-nitrobenzonitrile and 2-methyl-5-nitrobenzonitrile . Steric hindrance from the adjacent methyl group may slightly disfavor substitution at the 3-position compared to the 5-position.[7][8] Precise isomer ratios are highly dependent on specific reaction conditions.[1]

Detailed Experimental Protocol

This protocol outlines a reliable method for the mononitration of 2-methylbenzonitrile. All operations involving concentrated acids must be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE).

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 2-Methylbenzonitrile (o-tolunitrile) | ≥98% Purity | Standard Vendor | |

| Concentrated Sulfuric Acid (H₂SO₄) | ACS Reagent, 95-98% | Standard Vendor | Highly corrosive. |

| Concentrated Nitric Acid (HNO₃) | ACS Reagent, ~70% | Standard Vendor | Highly corrosive and a strong oxidizer. |

| Crushed Ice | In-house | For quenching the reaction. | |

| Deionized Water | In-house | For washing. | |

| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Reagent | Standard Vendor | For neutralizing residual acid. |

| Ethanol | Reagent Grade | Standard Vendor | For recrystallization. |

Equipment

-

100 mL Three-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel (pressure-equalizing)

-

Internal thermometer

-

Ice-salt bath

-

Büchner funnel and vacuum flask

-

Glassware for recrystallization

Step-by-Step Procedure

Part A: Preparation of the Nitrating Mixture

-

In a 50 mL beaker or flask, place 15 mL of concentrated sulfuric acid.

-

Cool the sulfuric acid to 0-5 °C in an ice-salt bath.

-

Slowly and with extreme caution , add 5 mL of concentrated nitric acid dropwise to the cold sulfuric acid while stirring. The addition is highly exothermic. Maintain the temperature of the mixture below 10 °C throughout the addition.

-

Once the addition is complete, keep the nitrating mixture in the ice bath until ready for use.

Part B: The Nitration Reaction

-

Place 5.85 g (0.05 mol) of 2-methylbenzonitrile into a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar.

-

Add 15 mL of concentrated sulfuric acid to the flask. Stir until the 2-methylbenzonitrile has completely dissolved.

-

Cool the solution to 0-5 °C using an ice-salt bath. An internal thermometer is essential to monitor the temperature.

-

Fill a dropping funnel with the cold nitrating mixture prepared in Part A.

-

Add the nitrating mixture dropwise to the stirred 2-methylbenzonitrile solution over a period of 30-45 minutes. Crucially, maintain the internal reaction temperature below 10 °C. [9] Rapid addition or inadequate cooling can lead to the formation of dinitrated byproducts and an uncontrolled exotherm.

-

After the addition is complete, allow the reaction mixture to stir in the ice bath for an additional 30 minutes.

-

Remove the ice bath and let the mixture stir at room temperature for another 60 minutes to ensure the reaction goes to completion.

Part C: Product Isolation and Purification

-

Prepare a 600 mL beaker containing approximately 200 g of crushed ice.

-

Slowly and carefully , pour the reaction mixture onto the crushed ice while stirring vigorously with a glass rod. A solid precipitate should form.

-

Allow the ice to melt completely, then collect the crude solid product by vacuum filtration using a Büchner funnel.

-

Wash the filter cake thoroughly with two 50 mL portions of cold deionized water to remove the bulk of the residual acids.

-

Wash the filter cake with a 30 mL portion of cold, saturated sodium bicarbonate solution to neutralize any remaining acid. You may observe some gas evolution.

-

Finally, wash the cake with another 50 mL portion of cold deionized water.

-

Press the solid as dry as possible on the filter.

-

Purify the crude product by recrystallization from ethanol. The different isomers may be separable by fractional crystallization or column chromatography if desired.[10][11]

-

Dry the purified crystals, weigh them, and determine the melting point. Characterize the product(s) using spectroscopic methods (¹H NMR, ¹³C NMR, IR) to confirm the structure and isomeric distribution.

Safety and Handling

-

Corrosive Chemicals: Concentrated nitric and sulfuric acids are extremely corrosive and can cause severe burns upon contact. Always wear chemical splash goggles, a face shield, a lab coat, and appropriate chemical-resistant gloves (e.g., butyl rubber or Viton).

-

Exothermic Reaction: Mixing nitric and sulfuric acids, and the nitration reaction itself, are highly exothermic. Strict temperature control is essential to prevent the reaction from running away. Always add acid slowly and ensure efficient cooling.

-

Fume Hood: All operations must be conducted in a well-ventilated chemical fume hood to avoid inhaling corrosive and toxic fumes.

-

Spill Management: Have a spill kit ready. Neutralize acid spills with sodium bicarbonate before cleaning up.

References

-

RSC Education. (n.d.). Nitration of methyl benzoate. Retrieved from [Link]

- Liljenberg, M., & Brinck, T. (2017). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach.

-

TMP Chem. (2023, January 15). Determining Directing Effects in Electrophilic Aromatic Substitutions. YouTube. Retrieved from [Link]

- Ingold, C. K., & Ridd, J. H. (1958). Nitration and aromatic reactivity. Journal of the Chemical Society (Resumed), 98-103.

-

Aakash Institute. (n.d.). Directive Influence of Groups on Electrophilic Aromatic Substitution. Retrieved from [Link]

-

ResearchGate. (n.d.). Directing and activating effects of the cyano group. Retrieved from [Link]

-

Master Organic Chemistry. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from [Link]

-

Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved from [Link]

- Google Patents. (n.d.). US3162675A - Process for making nitroaromatic nitriles.

- Google Patents. (n.d.). EP0155441A1 - A process for separating nitration isomers of substituted benzene compounds.

-

Chemistry LibreTexts. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions. Retrieved from [Link]

- Romero Bohórquez, A. R., González, T., & Kouznetsov, V. V. (2013). Synthesis and Crystal Structure of Two Nitro-Regioisomers of cis-4(4-Methoxyphenyl)-3-Methyl-2-Phenyl-l,2,3,4-Tetrahydroquinoline. Revista de la Sociedad Química del Perú, 79(1), 37-46.

-

Academia.edu. (n.d.). Synthesis and Crystal Structure of Two Nitro-Regioisomers. Retrieved from [Link]

-

ResearchGate. (n.d.). A New Approach to the Synthesis of 2-Nitrobenzaldehyde. Reactivity and Molecular Structure Studies. Retrieved from [Link]

-

Unknown. (n.d.). Nitration of Substituted Aromatic Rings and Rate Analysis. Retrieved from [Link]

-

MDPI. (2023, May 10). Synthesis, Characterization, and Properties of High-Energy Fillers Derived from Nitroisobutylglycerol. Retrieved from [Link]

Sources

- 1. rushim.ru [rushim.ru]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Directive Influence of Groups on Electrophilic Aromatic Substitution – Ortho-Para Directing Groups and Meta Directing Groups in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]

- 5. youtube.com [youtube.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Synthesis and Crystal Structure of Two Nitro-Regioisomers of cis-4(4-Methoxyphenyl)-3-Methyl-2-Phenyl-l,2,3,4-Tetrahydroquinoline [scielo.org.co]

- 11. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-Methyl-3,5-dinitrobenzonitrile

From the Desk of the Senior Application Scientist

Welcome to the technical support center for the synthesis of 2-Methyl-3,5-dinitrobenzonitrile. This guide is designed for researchers and drug development professionals aiming to improve the yield and purity of this important chemical intermediate. We will move beyond simple protocols to explore the underlying chemical principles, troubleshoot common experimental hurdles, and provide a framework for rational optimization. Our approach is grounded in established methodologies for the nitration of aromatic compounds, providing a robust starting point for your work.

Section 1: Core Synthesis Protocol & Mechanistic Rationale